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Compound of Interest

Compound Name: 2-Benzoylbenzoic Acid

Cat. No.: B7754200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR)

spectroscopic properties of 2-Carboxybenzophenone against its structural analogues,

benzophenone and benzoic acid. The data presented herein, supported by established

experimental protocols, offers a valuable resource for the identification and characterization of

this compound in various research and development settings.

Data Presentation
The FT-IR spectral data for 2-Carboxybenzophenone, benzophenone, and benzoic acid are

summarized in the table below. The assignments are based on characteristic group frequencies

and comparison with the reference compounds.
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Wavenumb
er (cm⁻¹)

Functional
Group

Vibration
Mode

2-
Carboxyben
zophenone

Benzophen
one

Benzoic
Acid

3300-2500

O-H

(Carboxylic

Acid)

Stretching

(broad)
✓ ✓

3100-3000
C-H

(Aromatic)
Stretching ✓ ✓ ✓

~1700

C=O

(Carboxylic

Acid)

Stretching ✓ ✓

~1665 C=O (Ketone) Stretching ✓ ✓

1600-1450
C=C

(Aromatic)
Stretching ✓ ✓ ✓

~1300

C-O

(Carboxylic

Acid)

Stretching ✓ ✓

~930

O-H

(Carboxylic

Acid)

Out-of-plane

bend (broad)
✓ ✓

Note: The peak positions are approximate and can vary slightly based on the sample

preparation and instrument parameters.

Experimental Protocols
The provided FT-IR data was obtained using the Potassium Bromide (KBr) pellet method, a

common technique for the analysis of solid samples.

Sample Preparation (KBr Pellet Method):

Grinding: 1-2 mg of the solid sample (2-Carboxybenzophenone, benzophenone, or benzoic

acid) is placed in an agate mortar. To this, approximately 100-200 mg of spectroscopy-grade
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KBr powder is added. The mixture is then thoroughly ground with a pestle until a fine,

homogeneous powder is obtained.[1][2]

Pellet Formation: The powdered mixture is transferred to a die assembly. A hydraulic press is

used to apply a pressure of 8-10 tons to the die, compressing the powder into a thin,

transparent or translucent pellet.[1]

Analysis: The resulting KBr pellet is placed in the sample holder of the FT-IR spectrometer

for analysis. A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum to minimize interference.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra. Typical

instrument parameters include:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (to improve signal-to-noise ratio)

Mandatory Visualization
The following diagram illustrates the experimental workflow for the FT-IR spectroscopic

analysis of solid samples using the KBr pellet method.
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Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
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Comparison and Interpretation
The FT-IR spectrum of 2-Carboxybenzophenone exhibits characteristic absorption bands from

both the benzophenone and benzoic acid moieties.

Carboxylic Acid Group: The presence of the carboxylic acid is confirmed by a very broad

absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching

vibration, which is broadened due to hydrogen bonding. A strong absorption around 1700

cm⁻¹ is attributed to the C=O stretching of the carboxylic acid. Additionally, the C-O

stretching and O-H out-of-plane bending vibrations are expected around 1300 cm⁻¹ and 930

cm⁻¹, respectively. These features are also prominent in the spectrum of benzoic acid.

Ketone Carbonyl Group: A distinct, strong absorption peak is observed around 1665 cm⁻¹,

which is characteristic of the C=O stretching vibration of the diaryl ketone. This peak is a

defining feature of the benzophenone substructure.

Aromatic Rings: All three compounds show multiple absorption bands in the 1600-1450 cm⁻¹

region due to C=C stretching vibrations within the aromatic rings. The C-H stretching

vibrations of the aromatic protons are observed in the 3100-3000 cm⁻¹ range.

In conclusion, the FT-IR spectrum of 2-Carboxybenzophenone is a composite of the spectral

features of benzophenone and benzoic acid. The simultaneous presence of the broad O-H

stretch and two distinct C=O stretching absorptions (one for the carboxylic acid and one for the

ketone) provides a clear spectroscopic signature for the identification of 2-

Carboxybenzophenone. This comparative analysis is crucial for researchers in quality control,

synthetic chemistry, and materials science for unambiguous compound verification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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